molecular formula C29H26F6N4O5 B158735 Diazipine CAS No. 135330-18-6

Diazipine

Cat. No. B158735
M. Wt: 624.5 g/mol
InChI Key: COWCYVIILYJAMO-UHFFFAOYSA-N
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Description

Diazepine is a seven-membered heterocyclic compound with two nitrogen atoms (e.g., in ring positions 1 and 2) . It is a core structure in a class of medications known as benzodiazepines, which are commonly used to treat conditions such as anxiety disorders, alcohol withdrawal symptoms, muscle spasms, and seizures .


Synthesis Analysis

The synthesis of diazepine derivatives has been a topic of active research for many years. A review on the synthesis of 1,4-diazepines discusses the synthetic schemes and reactivity of these compounds . Another study reports a highly efficient synthetic method for benzodiazepine, which involves a Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates .


Molecular Structure Analysis

Diazepine’s molecular structure consists of a seven-atom ring attached to various aromatic structures . The core structure of benzodiazepines is formed by the fusion of a benzene ring and a diazepine ring .


Chemical Reactions Analysis

The chemical reactions of diazepine have been extensively studied. A review summarizes the abundant literature on synthetic routes, chemical reactions, and biological attributes of 1,4-diazepine derivatives . Another study reports a one-pot synthesis of benzodiazepines via the carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation .


Physical And Chemical Properties Analysis

Diazepine is a two nitrogen-containing seven-membered heterocyclic compound . More detailed physical and chemical properties would require specific analysis of individual diazepine derivatives.

Scientific Research Applications

Synthesis and Application as a Photoaffinity Probe

Diazipine, a novel dihydropyridine, has been synthesized and used as a photoaffinity probe for calcium channels. The synthesis of diazipine and its radioactive form, [3H]diazipine, involved a phenyldiazirine group. This compound exhibited high affinity in competitively inhibiting [3H]PN200-110 binding to cardiac membrane calcium channels. Such applications highlight diazipine's potential in researching calcium channel interactions and functionalities (Taki, Kuniyasu, Nakayama, & Kanaoka, 1991). Additionally, [3H]diazipine has demonstrated superior efficiency and stability compared to [3H]azidopine in labeling skeletal muscle Ca2+ channels (Taki, Nakayama, & Kanaoka, 1991).

Evaluation in Pharmacological Research

Although not directly focused on diazipine, numerous studies have evaluated similar compounds, such as diazepam, in various contexts, including the modulation of sexual behavior in animals, comparative studies on anxiety and depression treatments, and pharmacodynamic properties in anxiety and depression disorders. These studies, while not specific to diazipine, reflect the broader research context in which similar diazepine derivatives are explored for their pharmacological effects and mechanisms (McDonnell, Garcia, & Kenney, 1987); (Rickels, 1990); (Radev, 1976).

Insights into Diazocine Derivatives

Research on diazocine derivatives, closely related to diazipine, provides insights into their potential biological activities. One study evaluated the biological activity of a diazocine derivative against heart failure using an ischemia-reperfusion injury model. The findings suggested that diazocine derivatives could influence cardiovascular system parameters, demonstrating their potential for heart failure treatments (Figueroa‐Valverde et al., 2022).

Safety And Hazards

Benzodiazepines, including diazepam, have serious risks including misuse and abuse, addiction, overdose, and death . The FDA has required the Boxed Warning to be updated for all benzodiazepine medicines to address these risks . Diazepam can slow or stop your breathing, especially if you have recently used an opioid medication, alcohol, or other drugs that can slow your breathing .

Future Directions

Research on diazepam is flourishing. The clinical applications, mechanisms of action, pharmacokinetics, and assessment and management of the use of diazepam are the focus of current research and the development trend of future research . The study of diazepam has always been an important research topic .

properties

IUPAC Name

3-O-ethyl 5-O-[2-[[4-[3-(trifluoromethyl)diazirin-3-yl]benzoyl]amino]ethyl] 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26F6N4O5/c1-4-43-25(41)21-15(2)37-16(3)22(23(21)19-7-5-6-8-20(19)28(30,31)32)26(42)44-14-13-36-24(40)17-9-11-18(12-10-17)27(38-39-27)29(33,34)35/h5-12,23,37H,4,13-14H2,1-3H3,(H,36,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWCYVIILYJAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCCNC(=O)C3=CC=C(C=C3)C4(N=N4)C(F)(F)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26F6N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50928967
Record name Ethyl 2-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]benzamido}ethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50928967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diazipine

CAS RN

135330-18-6
Record name Diazipine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135330186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]benzamido}ethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50928967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
201
Citations
H Nakayama, M Taki, J Striessnig… - Proceedings of the …, 1991 - National Acad Sciences
… We therefore conclude that 40-50% of [3H]diazipine photolabeling must occur between … Our results leaddirectly to the conclusion that diazipine is covalently attached to the calcium …
Number of citations: 201 www.pnas.org
M TAKI, A KUNIYASU, H NAKAYAMA… - Chemical and …, 1991 - jstage.jst.go.jp
… In the synthesis of [3H]diazipine we used commercially … than that used for the unlabeled diazipine, because as few steps as … with the result that diazipine has similarly high affinity to …
Number of citations: 16 www.jstage.jst.go.jp
NN Soliman, YM Tag… - Journal of Heterocyclic …, 2021 - Wiley Online Library
Bis enaminone derivative 6 was reactive enaminone to synthesize new heterocyclic compounds containing diazipine, pyrazolopyrimidine, triazolopyrimidine, and pyrazole moieties by …
Number of citations: 4 onlinelibrary.wiley.com
M Taki, H Nakayama, Y Kanaoka - FEBS letters, 1991 - Wiley Online Library
… diazipine (Fig. l), a novel photoreactive derivative of DHP possessing a phenyldiazirine as a carbene precursor [ll]. In this paper we describe the properties of diazipine, … , diazipine has …
Number of citations: 20 febs.onlinelibrary.wiley.com
AA Isab, S Ahmad, W Ashraf - Transition metal chemistry, 2005 - Springer
The interaction of gold(I) thiomalate, Myocrisin [(Autm) n ] with 1,3-diazinane-2-selenone (DiazSe) and 1,3-diazipine-2-selenone (DiapSe) has been studied in aqueous solution using …
Number of citations: 4 link.springer.com
MS Al-Ajely, IM Shaban - ANOAJ. MS. ID - researchgate.net
It was known that nearly 65% of anti-cancer drugs granted market approved by FDA between 210-1015 are heterocyclic compounds and about 95% of heterocyclic compounds are …
Number of citations: 0 www.researchgate.net
WA CATTERALL, Y KANAOKA - Proc. Nati. Acad. Sci. USA, 1991 - researchgate.net
… We therefore conclude that 40-50% of [3H]diazipine photolabeling must occur between … Our results leaddirectly to the conclusion that diazipine is covalently attached to the calcium …
Number of citations: 2 www.researchgate.net
H Nakayama, M Taki, Y Kanaoka - Methods in Pharmacology: Molecular …, 2013 - Springer
… In this chapter we describe the synthesis and some properties of diazipine as a photoaffinity probe. … In binding assays using increasing concentrations of [3H]diazipine, bound fractions in …
Number of citations: 1 link.springer.com
H Nakayama, Y Kasoaka - Heterocycles, 1996 - core.ac.uk
… This is me in photolabeling of calcium channels using diazipine, a DHP analog of phenylcarbene precursor, when we compared with azidopine, another DHP analog of phenylnitrene …
Number of citations: 171 core.ac.uk
T Laabaissi, F Benhiba, Z Rouifi, M Rbaa… - Protection of Metals and …, 2019 - Springer
… -1,11-dibenzo[1,4]diazipine] and 8-methyl-1,2,3,4,10,11-hyxahydrospiro[cyclohexane-1,11 dibenzo[1,4]diazipine] are heterocyclic and their inhibitive action against the corrosion of …
Number of citations: 41 link.springer.com

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